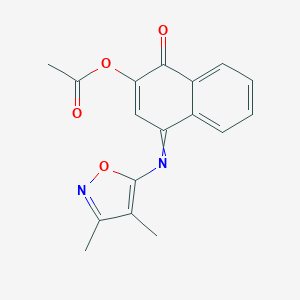

5-Oxo-15-hete

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

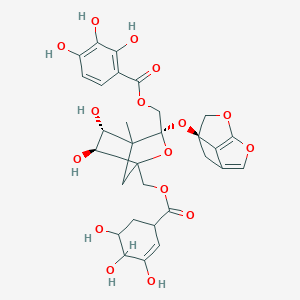

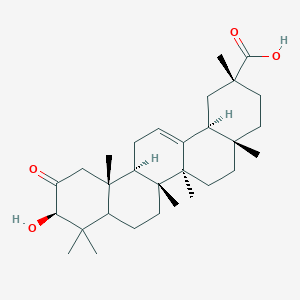

5-Oxo-15-hete is a metabolite of arachidonic acid, which is a polyunsaturated fatty acid found in cell membranes. It is a potent bioactive lipid mediator that plays a crucial role in various physiological and pathological processes. The significance of this compound in inflammation, cancer, and cardiovascular diseases has been extensively studied.

Wissenschaftliche Forschungsanwendungen

Neutrophil and Eosinophil Activation

5-Oxo-15-hete is identified as a potent activator of human neutrophils, significantly raising cytosolic calcium levels in these cells. This effect is distinct from the action of leukotriene B4 and suggests that neutrophils possess a specific recognition mechanism for 5-oxo-ETE, potentially making it an important regulator of neutrophil activity. This substance also exhibits chemotactic effects on human neutrophils (Powell et al., 1993).

Pathophysiological Roles in Diseases

This compound plays a significant role in eosinophilic diseases such as asthma due to its potent effects on eosinophils. It is synthesized by oxidation of 5S-hydroxyeicosatetraenoic acid (5S-HETE) by 5-hydroxyeicosanoid dehydrogenase and acts through the OXE receptor. The synthesis of 5-oxo-ETE is elevated under conditions like oxidative stress and respiratory burst in phagocytic cells. It's also implicated in promoting tumor cell proliferation, suggesting a possible role in cancer (Powell & Rokach, 2013).

Potential for Therapeutic Targeting

Given its role in eosinophil activation and its potential involvement in diseases like asthma and cancer, this compound is a viable target for therapeutic intervention. The development of selective OXE receptor antagonists could be beneficial in treating eosinophilic diseases and possibly in cancer therapy (Powell & Rokach, 2020).

Interaction with Other Eicosanoids

The interaction of this compound with other eicosanoids and its comparison in terms of potency and efficacy in inducing eosinophil chemotaxis and chemokinesis highlight its significant role in inflammatory responses. This interaction also points towards a specific receptor-mediated action (Schwenk & Schröder, 1995).

Inactivation and Metabolism by Human Platelets

Human platelets play a role in biologically inactivating this compound. They convert it to less active forms, indicating a mechanism for regulating its activity in the body. This inactivation process could be significant in controlling inflammatory responses (Powell et al., 1999).

Induction of Endothelial Cell Dysfunction

This compound is involved in inducing endothelial cell dysfunction, a key factor in the development of cardiovascular diseases like atherosclerosis. This points towards its potential role in the pathogenesis of such diseases (Ma et al., 2017).

Eigenschaften

CAS-Nummer |

142828-12-4 |

|---|---|

Molekularformel |

C20H30O4 |

Molekulargewicht |

334.4 g/mol |

IUPAC-Name |

(6E,8Z,11Z,13E,15S)-15-hydroxy-5-oxoicosa-6,8,11,13-tetraenoic acid |

InChI |

InChI=1S/C20H30O4/c1-2-3-9-13-18(21)14-10-7-5-4-6-8-11-15-19(22)16-12-17-20(23)24/h5-8,10-11,14-15,18,21H,2-4,9,12-13,16-17H2,1H3,(H,23,24)/b7-5-,8-6-,14-10+,15-11+/t18-/m0/s1 |

InChI-Schlüssel |

RIUDRKHGFDAKPO-WWWYWCMOSA-N |

Isomerische SMILES |

CCCCC[C@@H](/C=C/C=C\C/C=C\C=C\C(=O)CCCC(=O)O)O |

SMILES |

CCCCCC(C=CC=CCC=CC=CC(=O)CCCC(=O)O)O |

Kanonische SMILES |

CCCCCC(C=CC=CCC=CC=CC(=O)CCCC(=O)O)O |

Synonyme |

5-oxo-15-HETE 5-oxo-15-hydroxy-6,8,11,13-eicosatetraenoic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)

![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)

![4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234605.png)

![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B234641.png)

![3-(4-Butoxyphenyl)-7-phenylfuro[2,3-f][1]benzofuran-2,6-dione](/img/structure/B234652.png)